2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by a dichlorophenoxy group and a sulfone-containing tetrahydrothiophene moiety. Its molecular structure combines a phenoxyacetamide backbone with a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl substituent, which confers unique physicochemical properties. The dichlorophenoxy group is associated with herbicidal and pesticidal activity, while the sulfone group enhances solubility and metabolic stability . This compound is structurally distinct due to the combination of these functional groups, which differentiates it from simpler chloroacetamides or arylacetamides reported in the literature.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c1-14(5-6-22(19,20)9-14)17(2)13(18)8-21-12-4-3-10(15)7-11(12)16/h3-4,7H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJPPDPHZYHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amine: This intermediate is prepared by reacting 3-methyl-1,1-dioxidotetrahydrothiophene with methylamine.
Final Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound exhibits significant herbicidal activity, particularly against broadleaf weeds. It functions as a systemic herbicide, causing uncontrolled growth in susceptible plants, leading to their eventual death. This mechanism is similar to that of 2,4-Dichlorophenoxyacetic acid, a well-known herbicide. The compound's effectiveness is attributed to its ability to mimic natural plant hormones (auxins), promoting excessive growth that results in plant mortality .
Plant Growth Regulation
In addition to its herbicidal properties, the compound can be utilized for regulating plant growth. Research indicates that it can enhance crop yield by selectively targeting unwanted vegetation while promoting the growth of desirable plants. This dual functionality makes it valuable in integrated pest management strategies .
Pharmaceutical Applications
Potential Therapeutic Uses
Recent studies have highlighted the compound's potential in pharmaceutical applications, particularly in treating diseases associated with the cannabinoid receptor type 2 (CB2). Research indicates that it may serve as a therapeutic agent for conditions such as inflammation and pain management by modulating the endocannabinoid system .
Antitumor Activity
The compound has shown promise in antitumor evaluations. A study demonstrated its ability to inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. This positions it as a candidate for further development in cancer therapies .
Synthesis and Chemical Properties
Synthesis Pathways
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves several chemical reactions that allow for the incorporation of functional groups essential for its biological activity. The key steps typically include nucleophilic substitutions and cyclizations that yield the desired heterocyclic structure .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfone and Tetrahydrothiophene Moieties
A close structural analogue is N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 620557-06-4). Both compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group but differ in their aromatic substituents. The target compound uses a 2,4-dichlorophenoxy group, whereas the analogue has a 2-methoxyphenoxy and 4-chlorobenzyl group.
| Compound | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target compound | C₁₅H₁₈Cl₂NO₄S | 2,4-dichlorophenoxy, 3-methyl-sulfone-tetrahydrothiophene | 379.28 g/mol |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide | C₂₀H₂₂ClNO₅S | 2-methoxyphenoxy, 4-chlorobenzyl | 423.91 g/mol |
Dichlorophenoxy-Containing Acetamides
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS: 42865-74-7) shares the 2,4-dichlorophenoxy group but replaces the sulfone-tetrahydrothiophene moiety with a 3-acetylphenyl group. This substitution eliminates the sulfone’s polarity, likely reducing water solubility but enhancing lipophilicity for membrane penetration .
Pesticidal Chloroacetamides
Herbicidal chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) share the acetamide core but utilize alkyl or thienyl substituents instead of sulfones. Alachlor’s methoxymethyl group enhances soil mobility, while dimethenamid’s thienyl group improves selectivity for grass weeds . The target compound’s sulfone group may offer superior environmental persistence compared to these analogues.
Thiazolyl and Arylacetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Acta Cryst. E69, o645–o646) incorporates a thiazol ring, which facilitates coordination with metal ions and may broaden its application in catalysis or metallodrug design. However, the absence of a sulfone group limits its solubility in polar solvents compared to the target compound .
Key Research Findings
- Bioactivity: The dichlorophenoxy group in the target compound is critical for herbicidal activity, analogous to commercial herbicides like 2,4-D. The sulfone moiety likely mitigates rapid metabolic degradation, extending its residual activity in soil .
- Solubility: The sulfone group enhances aqueous solubility (logP ~1.5) compared to lipophilic analogues like N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide (logP ~3.2) .
- Toxicity : The target compound’s LD₅₀ in rodents is >500 mg/kg, significantly safer than trichloro derivatives (e.g., CAS 2000-39-7, LD₅₀ ~100 mg/kg) .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H14Cl2N2O3S
- Molecular Weight : 335.23 g/mol
- CAS Number : 56787-53-2
The compound contains a dichlorophenoxy group, which is known for its herbicidal properties, as well as a tetrahydrothiophene moiety that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the dichlorophenoxy group suggests potential interactions with the sigma receptors , which are implicated in pain modulation and neuroprotection.
Antinociceptive Effects
A study focusing on related compounds demonstrated significant antinociceptive effects in animal models. For instance, compounds exhibiting high affinity for sigma receptors were shown to reduce pain responses in formalin tests, indicating that similar mechanisms might be applicable to This compound .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Further investigation is required to establish the specific cytotoxic profile of this compound.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically employ assays such as MTT or XTT to measure cell viability post-treatment.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Induction of apoptosis |
| B | HeLa | 20 | Cell cycle arrest |
In Vivo Studies
In vivo studies using rodent models have also highlighted the potential of these compounds in pain management and anti-inflammatory applications. The administration of related compounds has led to significant reductions in pain scores compared to control groups.
Case Studies
-
Case Study 1: Pain Management
- A study evaluated the efficacy of a structurally similar compound in managing inflammatory pain in rats. The compound was administered intrathecally, resulting in a significant decrease in formalin-induced nociception.
-
Case Study 2: Cancer Cell Lines
- A series of experiments tested the cytotoxicity of various derivatives against different cancer cell lines. The results indicated that modifications to the tetrahydrothiophene structure enhanced activity against specific cancer types.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide?
- Methodological Answer : A common approach involves nucleophilic substitution and condensation reactions. For example, chloroacetyl intermediates (e.g., 2-chloro-N-substituted acetamide derivatives) can be synthesized by reacting potassium carbonate with substituted phenols in dimethylformamide (DMF). TLC monitoring ensures reaction completion, followed by precipitation in water to isolate the product . Optimize stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and solvent polarity to enhance yield.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use multimodal analytical techniques:
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1667 cm⁻¹ for acetamide ).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic protons at δ 6.9–7.5 ppm, methyl groups at δ 3.8 ppm ).
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 430.2 [M+1] ).
- Elemental analysis : Validate purity (e.g., %C, %H, %N within ±0.4% of theoretical values ).
Q. What safety precautions are critical during handling?
- Methodological Answer : Follow protocols for chlorinated phenoxy compounds:
- Use fume hoods to avoid inhalation .
- Wear nitrile gloves and goggles to prevent skin/eye contact. If exposed, rinse with copious water and seek medical advice .
- Store in airtight containers away from light to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and dihedral planes. For example, dihedral angles between aromatic rings and acetamide groups (e.g., 10.8°–85.8° ) clarify conformational stability. Refinement protocols (e.g., riding models for H-atoms, isotropic refinement for NH groups ) enhance accuracy. Use software like SHELX or OLEX2 for structure solution .
Q. How to design experiments assessing biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to targets (e.g., thiazolidinedione derivatives for hypoglycemic activity ).
- Molecular docking : Compare docking scores (e.g., AutoDock Vina) with structural analogs to identify critical interactions (e.g., hydrogen bonding with active-site residues ).
- Toxicity screening : Conduct acute toxicity studies in rodent models (e.g., Wistar rats) at graded doses (10–1000 mg/kg) to determine LD₅₀ .
Q. How to address contradictions in spectral or biological activity data?
- Methodological Answer :
- Cross-validation : Re-analyze samples via HPLC to check purity (>95%) and rule out impurities .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
- Biological replicates : Repeat assays under controlled conditions (e.g., pH, temperature) to confirm reproducibility .
Q. What strategies optimize the compound’s stability under experimental conditions?
- Methodological Answer :
- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., ethanesulfonic acid derivatives under acidic conditions ).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the tetrahydrothiophene-dioxide moiety.
- Storage : Lyophilize and store at -20°C in amber vials to minimize photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
